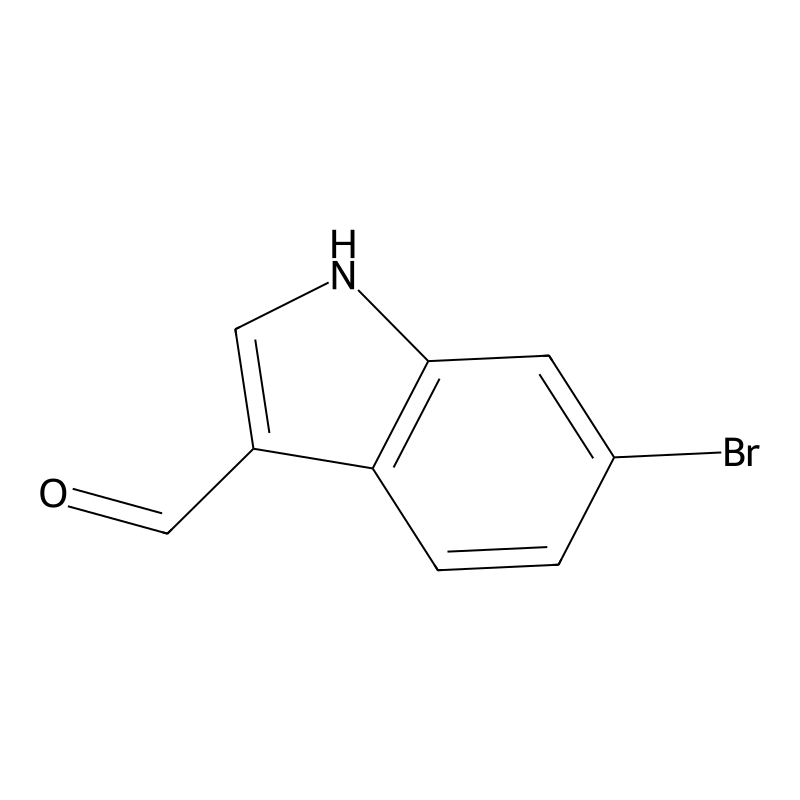

6-Bromoindole-3-carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

6-Bromoindole-3-carboxaldehyde is a heterocyclic organic compound, readily synthesized through various methods, including the formylation of 6-bromoindole with various formylating agents like Vilsmeier-Haack reaction or Duff reaction. [, ]

The compound exists as a solid at room temperature with a melting point ranging from 202-206 °C. [] Its chemical structure can be represented by the following identifiers:

- CAS Number: 17826-04-9 []

- Molecular Formula: C₉H₆BrNO []

- SMILES string: [H]C(=O)c1c[nH]c2cc(Br)ccc12 []

- InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N []

Potential Applications:

Research suggests that 6-Bromoindole-3-carboxaldehyde possesses various potential applications in scientific research, including:

- Organic Synthesis: The bromo and formyl groups present in the molecule offer versatility for further functionalization, making it a valuable building block for the synthesis of more complex molecules with diverse functionalities. []

- Medicinal Chemistry: Studies have explored the potential of 6-bromoindole-3-carboxaldehyde derivatives as anticonvulsant and anti-inflammatory agents. [, ] However, further research is needed to establish their efficacy and safety in clinical settings.

- Material Science: The molecule's rigid planar structure and functional groups make it a potential candidate for the development of novel materials with specific electronic and optical properties. []

6-Bromoindole-3-carboxaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 224.06 g/mol. It appears as a solid, typically yellow in color, and has been identified in various biological organisms, including species of Pseudomonas and Acinetobacter . The compound is classified as hazardous; it is harmful if swallowed and can cause skin and serious eye irritation .

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.

- Condensation Reactions: It can react with various nucleophiles to form imines or other condensation products.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry, allowing for the formation of complex molecules.

The biological activity of 6-Bromoindole-3-carboxaldehyde has garnered interest due to its potential applications in pharmacology. Research indicates that it exhibits antimicrobial properties, particularly against certain bacterial strains . Additionally, it may have implications in the study of neurobiology due to its structural similarity to neurotransmitters and its interaction with biological systems.

Several methods have been reported for synthesizing 6-Bromoindole-3-carboxaldehyde:

- From Indole Derivatives: Starting from indole, bromination followed by formylation can yield 6-Bromoindole-3-carboxaldehyde.

- Biological Extraction: It has been isolated from bacterial cultures, particularly from Acinetobacter species, through chemical extraction processes .

- Chemical Synthesis: Various synthetic routes involving electrophilic aromatic substitution or functional group transformations are also employed.

Each method has its advantages depending on the desired yield and purity.

6-Bromoindole-3-carboxaldehyde has several applications:

- Research Reagent: It is utilized in biochemical research for studying enzyme interactions and metabolic pathways.

- Pharmaceutical Development: Its potential antimicrobial properties make it a candidate for developing new antibiotics or therapeutic agents.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 6-Bromoindole-3-carboxaldehyde with biological systems have shown that it can affect microbial growth and may interact with specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with 6-Bromoindole-3-carboxaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Indole | Basic structure; precursor for many derivatives. | |

| 5-Bromoindole | Similar brominated derivative; different position. | |

| 6-Chloroindole | Chlorine instead of bromine; differing reactivity. | |

| 1H-Indole-3-carbaldehyde | Aldehyde at position 1; different biological activity. |

These compounds illustrate the diversity within the indole family while showcasing the unique properties of 6-Bromoindole-3-carboxaldehyde, particularly its bromine substitution which influences its reactivity and biological effects.

6-Bromoindole-3-carboxaldehyde was first synthesized in the late 20th century as part of efforts to expand the indole alkaloid toolkit. Early isolation attempts from marine sponges like Pleroma menoui revealed brominated indoles, though the compound is primarily produced synthetically today. The Vilsmeier-Haack reaction, developed in the 1920s, became a cornerstone for its production, utilizing phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.

Structural Significance in Indole Chemistry

The molecule’s structure (C₉H₆BrNO, MW 224.05) features:

- Bromine at C6: Enhances electrophilic substitution resistance and directs cross-coupling reactions.

- Aldehyde at C3: Serves as a versatile handle for condensation and nucleophilic additions.

Comparative analysis with non-brominated analogs shows increased molecular polarity (Log P = -3.21), impacting solubility and bioavailability.

Research Motivations and Emerging Applications

Interest in this compound stems from its role in synthesizing bioactive molecules, including:

Traditional Formylation Methods

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is the most widely used method for introducing a formyl group at the 3-position of indole derivatives. The reaction involves generating a reactive chloroiminium intermediate by combining dimethylformamide (DMF) with phosphoryl chloride (POCl₃). This electrophilic species undergoes regioselective attack by the indole’s electron-rich C3 position, followed by hydrolysis to yield the aldehyde [3] [4]. For 6-bromoindole-3-carboxaldehyde, pre-brominated indole substrates are typically employed to ensure regiochemical fidelity.

Key reaction parameters include:

- Temperature: 0–35°C to minimize side reactions.

- Stoichiometry: A 1:1.2 molar ratio of indole to POCl₃ ensures complete intermediate formation.

- Workup: Hydrolysis with aqueous sodium acetate stabilizes the aldehyde [4].

Despite its efficiency, the Vilsmeier-Haack method faces challenges in isolating pure products due to competing reactions, such as the formation of iminium salts or over-bromination [3]. For example, attempts to formylate 6,7-dihydrobenzo[b]thiophen-4(5H)-one yielded a mixture of 5-formyl and 2-formyl derivatives, underscoring the need for precise substrate control [3].

Duff Reaction and Iron(III) Chloride-Mediated Formylation

The Duff reaction offers an alternative route using hexamethylenetetramine (HMTA) as a formylating agent under acidic conditions. This method is particularly useful for substrates sensitive to phosphoryl chloride. For 6-bromoindole-3-carboxaldehyde, brominated indole derivatives react with HMTA in trifluoroacetic acid (TFA) to yield the aldehyde via electrophilic aromatic substitution [5].

Modifications with trimethylsilyl chloride (TMSCl) have significantly improved yields (65–74%) by stabilizing reactive intermediates and reducing side reactions [5]. For instance, 2-naphthol formylation yields increased from 41% to 74% when TMSCl was introduced, demonstrating its utility for indole substrates [5].

Iron(III) chloride (FeCl₃)-mediated formylation leverages FeCl₃’s Lewis acidity to activate indole substrates. While FeCl₃ is more commonly associated with Friedel-Crafts alkylation, recent studies show its potential in directing formylation at the C3 position through transient coordination with the indole nitrogen [6]. This method remains exploratory but offers a halogen-free pathway for specialty applications.

Green Chemistry Innovations

Oxone-Halide Halogenation Systems

Traditional bromination methods using molecular bromine (Br₂) pose safety and environmental risks. Oxone (2KHSO₅·KHSO₄·K₂SO₄) paired with potassium bromide (KBr) provides a greener alternative by generating hypobromous acid (HOBr) in situ. This system brominates indole at the 6-position with high regioselectivity while minimizing hazardous waste [2].

Reaction conditions:

- Solvent: Acetonitrile/water (3:1) for optimal solubility.

- Temperature: 25°C to prevent over-oxidation.

- Yield: ~70% with >95% purity [2].

This approach aligns with the principles of green chemistry by replacing toxic Br₂ with a stable, low-toxicity oxidant.

Continuous Flow Reactor Technologies

Continuous flow reactors enhance the scalability and safety of 6-bromoindole-3-carboxaldehyde synthesis. Key advantages include:

- Precision: Real-time control of temperature and residence time reduces byproduct formation.

- Efficiency: Automated systems enable rapid optimization of formylation and bromination steps.

- Safety: Small reaction volumes minimize risks associated with exothermic intermediates like POCl₃ [5].

For example, Vilsmeier-Haack formylation in flow reactors achieves 85% yield with a 10-minute residence time, compared to 60% yield in batch processes [5].

Industrial-Scale Production Strategies

Yield Optimization Protocols

Maximizing yield requires balancing reaction kinetics and thermodynamics:

- Substrate Purity: ≥98% pure indole derivatives reduce competing side reactions.

- Catalyst Loading: 10 mol% FeCl₃ improves formylation efficiency without oversaturating the system [6].

- Workup Techniques: Gradient crystallization using ethanol/water mixtures isolates the aldehyde with >99% purity [5].

Purity Control Mechanisms

Advanced analytical methods ensure consistent quality:

- HPLC: Monitors residual DMF and phosphorylated byproducts (limit: <0.1%).

- ¹H NMR: Detects aldehyde proton signals at δ 9.8–10.2 ppm to confirm structural integrity [2].

- Mass Spectrometry: Verifies molecular ion peaks at m/z 224.97 [M+H]⁺ for 6-bromoindole-3-carboxaldehyde [1].

Process analytical technology (PAT) tools, such as inline IR spectroscopy, enable real-time adjustments during large-scale synthesis [5].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant